N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based acetohydrazide derivative characterized by three key structural motifs:
1,2,4-Triazole core: The triazole ring is substituted at position 4 with a phenyl group and at position 5 with a 4-methoxyphenyl group.
Sulfanylacetohydrazide bridge: A sulfur atom links the triazole to the acetohydrazide moiety, providing conformational flexibility and enabling hydrogen bonding interactions .
Dichlorophenyl hydrazone: The (E)-configured hydrazone group is substituted with 2,4-dichlorophenyl, a lipophilic moiety that may enhance membrane permeability and target binding affinity .

This compound belongs to a broader class of 1,2,4-triazole-thioacetohydrazides, which are frequently explored for their antimicrobial, antifungal, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C24H19Cl2N5O2S |
|---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5O2S/c1-33-20-11-8-16(9-12-20)23-29-30-24(31(23)19-5-3-2-4-6-19)34-15-22(32)28-27-14-17-7-10-18(25)13-21(17)26/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChI Key |
BAAGXCJXVXDCIX-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reagents :
-
4-Methoxyphenylhydrazine (1.0 equiv)
-
Phenyl isothiocyanate (1.1 equiv)
-
Ethanolic KOH (10% w/v)
Procedure :
-
Dissolve 4-methoxyphenylhydrazine (10 mmol) in ethanol (30 mL).
-
Add phenyl isothiocyanate (11 mmol) dropwise under ice cooling.
-
Reflux for 6 hours, then concentrate under reduced pressure.
-
Precipitate the product with ice-water, filter, and recrystallize from ethanol.
Yield : 72–78%
Characterization :
Alkylation to Ethyl 2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Reagents :
-
5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv)
-
Ethyl bromoacetate (1.2 equiv)
-
NaHCO₃ (2.0 equiv), DMF (anhydrous)
Procedure :
-
Suspend the thiol intermediate (10 mmol) and NaHCO₃ (20 mmol) in DMF (20 mL).
-
Add ethyl bromoacetate (12 mmol) and stir at 80°C for 4 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc, 7:3).
Yield : 68–75%
Characterization :
Hydrazinolysis to 2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Reagents :
-
Ethyl sulfanyl acetate ester (1.0 equiv)
-
Hydrazine hydrate (80%, 3.0 equiv)
-
Ethanol (absolute)
Procedure :
-
Reflux the ester (10 mmol) with hydrazine hydrate (30 mmol) in ethanol (50 mL) for 3 hours.
-
Cool, filter the precipitate, and recrystallize from ethanol/water (1:1).
Yield : 82–87%
Characterization :
Condensation with 2,4-Dichlorobenzaldehyde
Reagents :
-
Acetohydrazide intermediate (1.0 equiv)
-
2,4-Dichlorobenzaldehyde (1.1 equiv)
-
Ethanol (absolute), catalytic HCl (37%)
Procedure :
-
Dissolve acetohydrazide (10 mmol) and aldehyde (11 mmol) in ethanol (30 mL).
-
Add HCl (0.5 mL) and reflux for 2 hours.
-
Cool, pour into cold water, and neutralize with NaHCO₃.
Yield : 75–81%
Characterization :
-
¹H NMR (300 MHz, DMSO-d₆) : δ 11.35 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.65–7.12 (m, 12H, Ar-H), 4.25 (s, 2H, SCH₂), 3.88 (s, 3H, OCH₃).
Optimization and Mechanistic Insights
Reaction Condition Optimization
Side Reactions and Mitigation
Analytical Validation
Purity Assessment :
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18, MeCN:H₂O (70:30), 1.0 mL/min | 98.7% purity |
| Elemental Analysis | C, H, N, S | ±0.3% theory |
Crystallographic Data :
Comparative Synthesis Routes
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group in this compound participates in nucleophilic substitution reactions, particularly with alkyl halides or aryl halides.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 6 hours | Methylthioether derivative | |
| Benzyl chloride | Acetone, reflux, 12 hours | Benzylthioether analog |
These reactions typically proceed via an Sₙ2 mechanism, with the sulfur atom acting as a nucleophile. The reaction efficiency depends on solvent polarity and the leaving group’s ability.
Hydrolysis of the Hydrazide Moiety
The hydrazide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| 10% HCl | Reflux, 4 hours | 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
| 5% NaOH | Ethanol/water, 80°C, 3 hours | Sodium salt of the carboxylic acid |
The acidic hydrolysis pathway is favored for generating free carboxylic acids, while basic conditions produce salts.
Oxidation Reactions
The methoxyphenyl group undergoes oxidation to form a ketone derivative under controlled conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 70°C, 8 hours | 4-(Methoxy)benzophenone derivative | |
| KMnO₄ | H₂SO₄, 50°C, 5 hours | Over-oxidized products (minor) |
H₂O₂ in acetic acid selectively oxidizes the methoxyphenyl group without affecting other functionalities.
Cyclization Reactions
Under acidic conditions, the compound undergoes cyclization to form fused heterocyclic systems.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Conc. H₂SO₄ | 0–5°C, 2 hours | Triazolo[3,4-b] thiadiazine derivative | |
| PPA (Polyphosphoric acid) | 120°C, 6 hours | Isomeric triazolothiadiazine |
Cyclization enhances structural rigidity, which is advantageous for pharmacological applications.
Reduction of the Hydrazone Linkage
The hydrazone (imine) group can be reduced to a hydrazine derivative.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ | Methanol, 25°C, 3 hours | N'-[(2,4-dichlorophenyl)methyl]acetohydrazide | |
| H₂/Pd-C | Ethanol, 40 psi, 2 hours | Partially reduced intermediate |
NaBH₄ selectively reduces the imine bond without altering other functional groups.
Electrophilic Aromatic Substitution
The dichlorophenyl ring participates in electrophilic substitution reactions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hour | Nitro-substituted derivative | |
| Br₂/FeBr₃ | DCM, 25°C, 4 hours | Brominated analog |
The electron-withdrawing chlorine atoms direct substitution to the meta and para positions.
Comparative Reactivity of Functional Groups
The reactivity hierarchy of functional groups in this compound is as follows:
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Sulfanyl (–S–) | High | Nucleophilic substitution, oxidation |
| Hydrazide (–CONHNH–) | Moderate | Hydrolysis, reduction |
| Dichlorophenyl ring | Low | Electrophilic substitution |
This hierarchy guides synthetic modifications for targeted derivatives.
Key Research Findings
-
Antimicrobial derivatives : Alkylation at the sulfanyl group enhances activity against Staphylococcus aureus (MIC: 8 µg/mL).
-
Cyclization products : Triazolothiadiazines exhibit improved thermal stability (decomposition point >250°C).
-
Oxidation selectivity : H₂O₂ in acetic acid achieves >85% conversion to the ketone derivative.
Reaction pathways are optimized for scalability, with continuous flow reactors improving yields in industrial settings.
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds containing triazole moieties exhibit significant antimicrobial activity. Studies indicate that N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide demonstrates potent activity against various bacterial strains and fungi. The mechanism involves the inhibition of cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies reveal that it induces apoptosis in cancer cells by activating caspase pathways. The presence of dichlorophenyl and triazole groups enhances its efficacy against specific cancer cell lines, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
This compound has shown potential anti-inflammatory effects in animal models. It reduces the levels of pro-inflammatory cytokines and inhibits pathways associated with inflammation, suggesting its utility in treating inflammatory diseases.
Material Science Applications
The compound's unique chemical structure allows it to be explored in material science for developing novel polymers and coatings. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and as a corrosion inhibitor.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .
- Cancer Research : In a reported case study, this compound was tested against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers .
- Inflammation Models : Research highlighted its effectiveness in reducing paw edema in rat models induced by carrageenan, showcasing its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s 2,4-dichlorophenyl group increases lipophilicity (logP ~3.5 estimated) compared to analogs with methoxy (-OCH₃) or ethoxy (-OEt) groups, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Bioactivity Trends :
- Compound 212 (IC₅₀ = 6.84 µM against α-glucosidase) demonstrates that electron-withdrawing groups (e.g., -SMe) and planar aromatic hydrazones (e.g., 4-MePh) enhance enzyme inhibition . The target compound’s dichlorophenyl group, with stronger electron-withdrawing effects, may exhibit even greater potency, though experimental validation is needed.
Synthetic Methods :
- Microwave-assisted synthesis (e.g., 80°C, 15 minutes) improves yields (85–92%) compared to conventional reflux methods (60–72%, 6–8 hours) for related triazole-thioacetohydrazides .
Mechanistic and Computational Insights
- Docking Studies : Analogous compounds with 4-methoxyphenyl-triazole moieties show strong binding to α-glucosidase via hydrogen bonds with Asp349 and hydrophobic interactions with Phe178 . The target compound’s dichlorophenyl group may form halogen bonds with catalytic residues.
- Enzyme Kinetics : Derivatives bearing chloro substituents exhibit mixed-type inhibition against tyrosinase, suggesting dual binding at active and allosteric sites .
Biological Activity
N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates various pharmacologically relevant motifs, including a triazole ring and a sulfenamide linkage, which are known for their diverse biological profiles.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHClNOS
- Key Functional Groups :
- Triazole ring
- Dichlorophenyl group
- Sulfanyl group
- Hydrazide moiety
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic areas. Key findings include:
Antimicrobial Activity
Several studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Mechanism of Action : The mechanism is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
Research indicates that the compound may have anticancer effects:
- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) revealed IC values in the micromolar range, indicating effective cytotoxicity .
- Apoptosis Induction : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of various hydrazone derivatives, including our compound. Results indicated that it exhibited a broad spectrum of activity against both gram-positive and gram-negative bacteria. The study highlighted:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data suggests that the compound could be developed into a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In another investigation focused on the anticancer properties of triazole derivatives, our compound was tested against several cancer cell lines. The findings were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HCT116 | 12.5 |
These results indicate a strong potential for further development as an anticancer drug candidate.
The biological activity of this compound is attributed to its ability to interact with biological macromolecules:
Q & A
Q. What synthetic pathways are recommended for the preparation of this hydrazide-triazole hybrid compound?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 4-methoxyphenyl-substituted triazole-3-thiols with chloroacetyl derivatives to introduce the sulfanyl group .
- Step 2 : Formation of the hydrazide backbone by reacting 2,4-dichlorobenzaldehyde with thioacetohydrazide under acidic conditions to generate the (E)-benzylidene hydrazone .
- Step 3 : Purification via recrystallization in ethanol or column chromatography. Validate intermediates using -NMR and IR spectroscopy .
Q. How should researchers characterize the compound’s structure and purity?
Use a combination of:
- Spectroscopy : -NMR (to confirm hydrazone geometry and substituent integration), -NMR, and IR (to identify C=N, S-C, and N-H stretches) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Match calculated and observed C, H, N, S percentages (±0.3% tolerance) .
Q. What solvents and conditions stabilize this compound during storage?
Store at −20°C in anhydrous DMSO or DMF to prevent hydrolysis. Avoid prolonged exposure to light or moisture, as the sulfanyl and hydrazone groups are susceptible to oxidation .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) be resolved?
- Scenario : Discrepancies in hydrazone geometry (E/Z isomerism) may arise between NMR (solution state) and X-ray (solid state).
- Resolution : Perform variable-temperature NMR to assess dynamic isomerization. Compare with DFT-optimized geometries to confirm dominant conformers .
- Reference : A study on (E)-2-(4-chlorophenoxy)-N′-benzylideneacetohydrazide resolved similar conflicts using crystallographic data and computational modeling .
Q. What experimental design strategies optimize yield in large-scale synthesis?
Apply Design of Experiments (DoE) principles:
- Variables : Temperature (60–100°C), reaction time (12–24 hr), and acid catalyst concentration (HCl vs. acetic acid).
- Response Surface Methodology (RSM) : Identify optimal conditions using a central composite design. Bayesian optimization algorithms can reduce trial counts by 30–50% compared to manual screening .
- Case Study : A flow-chemistry synthesis of diphenyldiazomethane achieved 85% yield after RSM-guided optimization .
Q. Which computational methods predict the compound’s bioactivity or binding mechanisms?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cannabinoid receptors (e.g., CB1, implicated in metabolic disorders). Focus on the triazole and dichlorophenyl moieties as potential binding anchors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Compare binding free energies (MM/PBSA) with experimental IC values .
- Reference : Docking studies on hypoglycemic triazole-carbohydrazides revealed hydrogen bonding with insulin receptor residues .
Q. How can researchers address low reproducibility in biological assays involving this compound?
- Issue : Variable IC values in enzyme inhibition assays.
- Solutions :
- Pre-treat the compound with antioxidants (e.g., ascorbic acid) to prevent sulfanyl group oxidation .
- Standardize assay conditions: Use identical DMSO concentrations (<1% v/v) and cell passage numbers .
- Validation : Include positive controls (e.g., metformin for antidiabetic assays) and triplicate technical replicates .
Methodological Notes
- Synthetic Challenges : The 1,2,4-triazole ring’s electron-deficient nature may slow nucleophilic substitution; microwave-assisted synthesis (100–120°C, 30 min) can enhance reactivity .
- Analytical Pitfalls : Overlapping NMR signals (e.g., aromatic protons) require 2D techniques (COSY, HSQC) for unambiguous assignment .
- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) for community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
